molecular formula C16H20N4O2 B13196169 Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Katalognummer: B13196169
Molekulargewicht: 300.36 g/mol
InChI-Schlüssel: CNTSNFGRMAZPOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyrazine core. Key structural elements include:

  • A benzyl ester group at the 7-position, which may influence solubility and metabolic stability.
  • A methyl substituent at the 2-position, contributing to steric and electronic effects.

The compound’s safety profile includes high toxicity (H300: fatal if swallowed; H400: hazardous to aquatic life), necessitating strict handling protocols .

Eigenschaften

Molekularformel

C16H20N4O2

Molekulargewicht

300.36 g/mol

IUPAC-Name

benzyl 3-(aminomethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H20N4O2/c1-12-14(9-17)20-8-7-19(10-15(20)18-12)16(21)22-11-13-5-3-2-4-6-13/h2-6H,7-11,17H2,1H3

InChI-Schlüssel

CNTSNFGRMAZPOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and the imidazo[1,2-a]pyrazine core.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a base.

Industrial Production Methods

Industrial production of Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carboxylates to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols.

    Substituted Derivatives: Products with new substituents introduced at the benzyl or aminomethyl positions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility and reactivity make it valuable in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyrazine derivatives, which exhibit structural diversity in substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound : Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2-methyl, 3-aminomethyl, 7-benzyl ester Likely C17H20N4O2 ~312.37 (estimated) High toxicity; reactive aminomethyl group
Analog 1 : Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2-(2-methylpropyl), 3-aminomethyl, 7-benzyl ester C19H26N4O2 342.44 Bulkier 2-substituent may enhance lipophilicity
Analog 2 : Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 3-(chlorosulfonylmethyl), 2-methyl, 7-benzyl ester C17H19ClN4O4S 383.85 Electrophilic chlorosulfonyl group for further functionalization
Analog 3 : 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 2-methyl, 7-benzyl, 3-ketone C14H13N3O 239.28 Ketone group alters reactivity; potential for hydrogen bonding
Analog 4 : 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid 7-tert-butoxycarbonyl, 2-carboxylic acid C13H19N3O4 281.31 Acidic carboxyl group; tert-butyl ester enhances stability
Analog 5 : 2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-methyl, 3-piperazinylmethyl, pyridine core C13H21N5 247.34 Pyridine core vs. pyrazine; piperazine enhances solubility

Structural and Functional Differences

The chlorosulfonylmethyl group in Analog 2 introduces a reactive site for nucleophilic substitution, making it a versatile intermediate for further synthesis . The 3-ketone in Analog 12 eliminates the aminomethyl group, reducing nucleophilic reactivity but enabling hydrogen-bond interactions in biological systems .

Analog 4 features a tetrahydroimidazo[1,2-a]pyrazine scaffold with a carboxylic acid, which may improve water solubility compared to the target compound’s ester .

Safety Profiles: The target compound’s aminomethyl group and benzyl ester correlate with high toxicity (H300, H400) . Analog 2’s chlorosulfonyl group likely exacerbates hazards, though specific data are unavailable .

Biologische Aktivität

Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine class. Its unique structure contributes to a variety of biological activities that are currently under investigation. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16H19N3O3
  • Molecular Weight : 301.34 g/mol
  • Structural Features : The compound features a benzyl group and an aminomethyl group attached to the imidazo[1,2-a]pyrazine core, which is critical for its biological activity.

Biological Activities

Research indicates that Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to other known anticancer agents positions it as a potential candidate for further development in cancer therapy.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating effectiveness against various bacterial strains. This activity is likely due to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Similar compounds in the imidazo[1,2-a]pyrazine class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine production

Case Study: Anticancer Activity

A study conducted on various imidazo[1,2-a]pyrazine derivatives revealed that compounds similar to Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized combination therapy with doxorubicin to assess synergistic effects and found that the imidazo[1,2-a]pyrazines enhanced the cytotoxic effects of conventional chemotherapy agents ( ).

The proposed mechanisms through which Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
  • Cell Membrane Disruption : The compound's structural features may allow it to integrate into microbial membranes, leading to cell lysis.

Q & A

Q. What are the common synthetic routes for Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate?

The synthesis typically involves cyclization strategies to construct the imidazo[1,2-a]pyrazine core. Key methods include:

  • Copper-catalyzed oxidative diamination : React aminopyrazines with haloalkynes under aerobic conditions, as demonstrated for analogous imidazo[1,2-a]pyrazines (e.g., using CuI as a catalyst at 80°C in DMF) .
  • Iodine-mediated cyclization/oxidation : Terminal alkynes on pyrazine precursors undergo intramolecular heteroannulation with iodine (I₂) at ambient conditions, followed by oxidation to yield the carbaldehyde intermediate .
  • CDI-mediated coupling : Carbonyldiimidazole (CDI) activates carboxylic acids for coupling with hydrazinopyrazinones, forming triazolopyrazinones, which can be derivatized further .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazo[1,2-a]pyrazine core and substituent positions (e.g., benzyl ester at C7, aminomethyl at C3).
  • Mass spectrometry (HRMS) : Determines molecular weight (e.g., C₁₇H₂₀N₄O₂ has a theoretical mass of 324.36 g/mol) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95% for pharmacological studies) and stability under varying pH/temperature .

Q. What safety protocols are essential when handling this compound?

  • Storage : Store in airtight containers under inert gas (e.g., N₂) at -20°C to prevent hydrolysis of the benzyl ester .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact, as related imidazo[1,2-a]pyrazines may cause respiratory irritation (H335) or skin sensitization (H317) .

Advanced Research Questions

Q. How can the cyclization step during synthesis be optimized to improve yield?

  • Catalyst screening : Test alternative catalysts (e.g., AuCl₃ or Pd(OAc)₂) for iodine-mediated cyclization to reduce reaction time .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF or toluene .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during CDI-mediated coupling .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzyl vs. tert-butyl esters) on target binding using molecular docking .
  • Assay standardization : Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) and control for metabolite interference (e.g., esterase-mediated hydrolysis) .
  • Meta-analysis : Aggregate data from analogous compounds (e.g., Sch 32651, an antiulcer imidazo[1,2-a]pyrazine) to identify trends in potency/toxicity .

Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyrazine core?

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at C2/C3 using halogenated precursors (e.g., 2-bromoimidazo[1,2-a]pyrazines) and Pd catalysts .
  • Reductive amination : Modify the C3 aminomethyl group with ketones/aldehydes to generate secondary amines .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • In silico ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives with favorable bioavailability .
  • Molecular dynamics simulations : Model binding stability of derivatives with target proteins (e.g., H⁺/K⁺-ATPase for antiulcer activity) to guide synthesis .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to resolve?

  • In vitro assays : Compare microsomal stability (human vs. rodent) to identify species-specific metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compounds to track metabolite formation via LC-MS .

Q. Discrepancies in cytotoxicity profiles across cell lines: What factors contribute?

  • Membrane permeability : Assess logD values to explain variability in cellular uptake .
  • Efflux pumps : Inhibit P-glycoprotein (e.g., with verapamil) to determine if multidrug resistance affects activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Key Reference
Copper-catalyzedCuI/DMF65–78
Iodine-mediatedI₂/DCM82–90
CDI couplingCDI/DMF55–70

Q. Table 2. Safety and Storage Guidelines

ParameterRecommendationEvidence Source
Storage temperature-20°C under N₂
Hazard statementsH335 (respiratory irritation)
DecompositionAvoid >50°C to prevent ester hydrolysis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.